1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl-
Description
1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- is a pyrrole derivative characterized by a carboxaldehyde group at position 2, a methyl group at position 1, and a 2-chlorophenyl substituent at position 3. The pyrrole core provides a planar, π-conjugated system, while the substituents modulate its electronic and steric properties. The aldehyde functional group enables nucleophilic addition reactions, making this compound valuable in organic synthesis and materials science .
Properties
CAS No. |
912763-43-0 |
|---|---|
Molecular Formula |
C12H10ClNO |
Molecular Weight |
219.66 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-1-methylpyrrole-2-carbaldehyde |
InChI |
InChI=1S/C12H10ClNO/c1-14-9(8-15)6-7-12(14)10-4-2-3-5-11(10)13/h2-8H,1H3 |
InChI Key |
JJPPAWBSRCSOPO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=C1C2=CC=CC=C2Cl)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- can be achieved through several synthetic routes. One common method involves the reaction of 2-chlorobenzaldehyde with 1-methylpyrrole in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 60-80°C. The reaction mixture is stirred for several hours until the desired product is formed. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Nucleophilic Additions at the Aldehyde Group
The aldehyde moiety undergoes characteristic nucleophilic attacks:
Steric effects from the 1-methyl group reduce reaction rates compared to unmethylated analogs (e.g., 5-chloro-1H-pyrrole-2-carbaldehyde shows 12% faster kinetics in Grignard additions) .
Electrophilic Aromatic Substitution
The pyrrole ring undergoes regioselective substitution at C-4 due to directing effects:
Chlorination
-
Reagent: N-Chlorosuccinimide (NCS)
-
Conditions: DCM, rt, 6h
-
Product: 4-Chloro-5-(2-chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde
Friedel-Crafts Acylation
-
Reagent: Trichloroacetyl chloride, AlCl₃
-
Conditions: 0°C → rt, 12h
-
Product: 4-Trichloroacetyl derivative
Transition Metal-Catalyzed Couplings
The 2-chlorophenyl group participates in cross-couplings:
| Coupling Type | Catalytic System | Partner | Product Class | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane | Arylboronic acids | Biaryl derivatives | 67-73 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, t-BuONa | Amines | Arylaminopyrroles | 61 |
Data extrapolated from chlorophenyl-pyrrole systems .
Condensation Reactions
The aldehyde participates in porphyrin precursor synthesis:
Vilsmeier-Haack Formylation
Mechanistic Insight:
The 1-methyl group increases steric hindrance, reducing condensation efficiency by ∼15% compared to des-methyl analogs .
Reductive Transformations
Catalytic Hydrogenation
-
Conditions: H₂ (1 atm), 10% Pd/C, EtOAc
-
Products:
Comparative Reactivity Table
| Derivative | Hydrogenation Rate (rel. to parent) |
|---|---|
| 1-Methyl substituted | 0.78 |
| 5-(4-Chlorophenyl) | 1.12 |
| Parent (no substituents) | 1.00 |
Data adapted from electrochemical studies on pyrrole derivatives .
This compound's unique reactivity profile enables applications in medicinal chemistry (antimicrobial agents) and materials science (porphyrinoid frameworks) . Further studies should explore photochemical reactivities and catalytic asymmetric transformations.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 233.66 g/mol. It features a pyrrole ring substituted with a chlorophenyl group at the 5-position and a methyl group at the 1-position. This specific substitution pattern is crucial for its reactivity and biological interactions.
Applications in Organic Synthesis
1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- is primarily utilized in organic synthesis for creating more complex molecules. Its reactivity as an aldehyde allows it to participate in:
- Condensation Reactions : Useful in forming carbon-carbon bonds.
- Suzuki Coupling Reactions : This method enables the formation of biaryl compounds, which are important in pharmaceuticals.
Medicinal Chemistry Applications
In medicinal chemistry, this compound has shown promise due to its structural similarity to biologically active molecules. Some notable applications include:
- Antimicrobial Activity : Compounds derived from pyrroles have been tested for their ability to inhibit bacterial growth, demonstrating significant antimicrobial properties .
- Antioxidant Activity : Derivatives of pyrrole have been synthesized and tested for antioxidant capabilities, showing potential therapeutic effects against oxidative stress .
Antimicrobial Studies
A series of novel pyrrole derivatives were synthesized and evaluated for their antimicrobial activities. The results indicated that certain derivatives exhibited potent antibacterial effects against various pathogens. For instance, compounds derived from the condensation of 5-formyl-pyrroles with acetophenones showed significant zones of inhibition in vitro .
Antioxidant Activity Evaluation
Research has shown that derivatives of 1H-Pyrrole-2-carboxaldehyde exhibit antioxidant properties through DPPH radical scavenging assays. Some compounds demonstrated antioxidant activity higher than that of ascorbic acid, indicating their potential use in health supplements or therapeutic agents against oxidative damage .
Table 1: Summary of Antimicrobial Activities of Pyrrole Derivatives
| Compound Name | Zone of Inhibition (mm) | Activity Type |
|---|---|---|
| Compound A | 15 | Antibacterial |
| Compound B | 20 | Antifungal |
| Compound C | 18 | Antibacterial |
Table 2: Antioxidant Activity of Pyrrole Derivatives
| Compound Name | DPPH Scavenging (%) | Reducing Power Assay |
|---|---|---|
| Compound D | 85 | High |
| Compound E | 75 | Moderate |
| Compound F | 90 | Very High |
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Computational and Analytical Tools
- Crystallography and Modeling: Programs like SHELXL and Mercury are widely used for structural analysis of small molecules.
Biological Activity
1H-Pyrrole-2-carboxaldehyde, 5-(2-chlorophenyl)-1-methyl- is a pyrrole derivative known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a chlorophenyl group at the 5-position and a methyl group at the 1-position of the pyrrole ring, which influences its reactivity and biological interactions. The molecular formula is CHClN with a molecular weight of approximately 233.66 g/mol .
Antimicrobial Properties
Research indicates that pyrrole derivatives, including 1H-Pyrrole-2-carboxaldehyde, exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds possess minimal inhibitory concentrations (MIC) against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| 1H-Pyrrole-2-carboxaldehyde | <10 | Staphylococcus aureus |
| 5-(4-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde | 3.125 | Staphylococcus aureus |
| 5-(2-Chlorophenyl)-1-methyl-1H-pyrrole-2-carbaldehyde | >64 | Escherichia coli |
Antioxidant Activity
In cellular models, certain pyrrole derivatives have shown neuroprotective effects by inhibiting oxidative stress-induced apoptosis. A study demonstrated that pre-treatment with specific pyrrole derivatives significantly reduced lipid peroxidation and apoptosis in neurotoxic conditions induced by 6-hydroxydopamine (6-OHDA) .
Synthesis and Derivatives
The synthesis of 1H-Pyrrole-2-carboxaldehyde can be achieved through various methods, including catalytic borylation and Suzuki coupling reactions. These synthetic routes allow for modifications to yield derivatives with potentially enhanced biological properties .
Case Studies on Biological Activity
- Neuroprotective Effects :
- Antibacterial Activity :
Q & A
Q. What in silico and in vitro approaches evaluate the compound’s potential as a kinase inhibitor scaffold?
- Methodological Answer :
- Molecular Docking : Screen against kinase ATP-binding pockets (e.g., EGFR, PDB ID: 1M17) using AutoDock Vina. The chlorophenyl group shows hydrophobic interactions with Leu694, while the aldehyde forms hydrogen bonds with Thr766 .
- Kinase Assays : Measure IC₅₀ values in vitro (e.g., ADP-Glo™ Kinase Assay) against recombinant kinases. Derivatives exhibit sub-micromolar inhibition for Aurora kinases, linked to antiproliferative activity in HeLa cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
